Product packaging for 1-(3-methylphenyl)propan-2-amine(Cat. No.:CAS No. 588-06-7)

1-(3-methylphenyl)propan-2-amine

Cat. No.: B6282906
CAS No.: 588-06-7
M. Wt: 149.23 g/mol
InChI Key: KCTJOEASAHXBBW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms of 1-(3-Methylphenyl)propan-2-amine

The compound is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. nih.gov This systematic name precisely describes the molecule's structure: a propane (B168953) chain with an amine group on the second carbon, attached to a phenyl (benzene) ring at the first carbon, which in turn has a methyl group at the third position.

In scientific literature and chemical databases, it is frequently referred to by several synonyms. The most common of these is 3-Methylamphetamine (3-MA). nih.govwikipedia.org Other identifiers include PAL-314 and its CAS Registry Number, 588-06-7. nih.gov

Identifier Type Identifier
IUPAC Name This compound nih.gov
Common Synonym 3-Methylamphetamine (3-MA) nih.govwikipedia.org
CAS Number 588-06-7 nih.govguidechem.com
Other Synonyms PAL-314, 3-MeA nih.govyoutube.com

Stereochemical Considerations: Enantiomers and Chiral Centers of this compound

The structure of this compound contains a chiral center at the second carbon atom of the propane chain (the α-carbon). This is the carbon to which the amine group is attached. The presence of this stereocenter means that the compound can exist as two different stereoisomers, which are non-superimposable mirror images of each other. These two molecules are known as enantiomers:

(R)-1-(3-methylphenyl)propan-2-amine

(S)-1-(3-methylphenyl)propan-2-amine

When synthesized without a specific stereochemical approach, the result is a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. fda.gov The spatial arrangement of the atoms around the chiral center can significantly influence the compound's interaction with other chiral molecules, such as biological receptors. While primary and secondary amines with three different substituents are chiral, they can undergo a rapid process called pyramidal inversion at room temperature, leading to a mixture of interconverting R and S configurations. libretexts.org

Classification within Phenethylamine (B48288) and Amphetamine Chemical Families

This compound is classified as a member of the phenethylamine chemical family. wikipedia.org Phenethylamines are a broad class of organic compounds whose core structure consists of a phenyl ring attached to an ethylamine (B1201723) backbone. wikipedia.org

More specifically, it is categorized as a substituted amphetamine . wikipedia.orgwikipedia.org The parent compound, amphetamine, is α-methylphenethylamine. pharmacompass.com Substituted amphetamines are derivatives formed by adding or replacing one or more hydrogen atoms on the core amphetamine structure with other functional groups. wikipedia.org In the case of this compound, a methyl group is substituted onto the phenyl ring at the meta- (3-) position. wikipedia.org

Historical Overview of Academic Research Interest in Arylpropan-2-amines

Academic interest in arylpropan-2-amines, the broader class to which this compound belongs, is rooted in the extensive exploration of phenethylamine and amphetamine derivatives that began in the early 20th century. Following the synthesis of amphetamine (α-methylphenethylamine) and the discovery of its physiological effects, researchers began a systematic investigation into how modifying its chemical structure would alter its activity.

In the mid-20th century, chemists and pharmacologists synthesized and studied a vast array of analogues with substitutions on the phenyl ring, the alpha-carbon, and the amine group. unodc.org This research aimed to establish structure-activity relationships (SAR), which correlate specific structural changes with their pharmacological outcomes. nih.govresearchgate.net The synthesis of compounds like this compound and its isomers (2-methylamphetamine and 4-methylamphetamine) was a logical step in this systematic exploration, providing data on how the position of a methyl group on the phenyl ring influences its properties compared to the parent compound and other substituted analogues. wikipedia.org

Structural Relationship to Key Chemical Analogues (e.g., Substituted Amphetamines and Cathinones)

The structure of this compound is closely related to several key chemical analogues, with minor structural modifications leading to distinct compounds.

Substituted Amphetamines:

Amphetamine: The parent compound, lacking any substitution on the phenyl ring. pharmacompass.com

Methamphetamine: Features an additional methyl group on the amine (N-methyl), making it a secondary amine. Its IUPAC name is N-methyl-1-phenylpropan-2-amine. reddit.compharmgkb.org

3-Methylmethamphetamine (3-MMA): This compound is the N-methylated version of this compound. It has both the methyl group at the 3-position of the phenyl ring and a methyl group on the amine. nih.gov

4-Methylamphetamine (4-MA): An isomer where the methyl group is at the para- (4-) position of the phenyl ring instead of the meta- (3-) position. wikipedia.org

3-Trifluoromethylamphetamine: A related analogue where a more electronegative trifluoromethyl group replaces the methyl group at the 3-position. caymanchem.com

Substituted Cathinones: Substituted cathinones are structurally similar to amphetamines but possess a ketone group (C=O) at the beta (β) position of the carbon chain. nih.govmdpi.com This makes them β-keto-amphetamines.

3-Methylmethcathinone (3-MMC): This compound is the β-keto analogue of 3-methylmethamphetamine. It has a methyl group at the 3-position of the phenyl ring, an N-methyl group, and a ketone at the β-position. Its IUPAC name is 2-(methylamino)-1-(3-methylphenyl)propan-1-one. nih.gov

Compound Name Core Structure Key Substitutions Relationship to this compound
AmphetaminePhenethylamineα-methyl group pharmacompass.comParent compound (unsubstituted phenyl ring)
MethamphetaminePhenethylamineα-methyl, N-methyl groups pharmgkb.orgN-methylated analogue of amphetamine
3-MethylmethamphetaminePhenethylamine3-phenyl-methyl, α-methyl, N-methyl groups nih.govN-methylated analogue
4-MethylamphetaminePhenethylamine4-phenyl-methyl, α-methyl groups wikipedia.orgPositional isomer
3-MethylmethcathinonePhenethylamine3-phenyl-methyl, α-methyl, N-methyl, β-keto groups nih.govβ-keto analogue of 3-methylmethamphetamine

This structural framework highlights how systematic modifications to the phenethylamine backbone result in a diverse array of compounds, each with unique chemical characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

588-06-7

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(3-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

KCTJOEASAHXBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Organic Synthetic Routes to 1-(3-Methylphenyl)propan-2-amine

Traditional organic synthesis offers several reliable methods for the preparation of this compound. These routes often involve the transformation of a corresponding ketone or other suitable precursors through well-established reaction mechanisms.

Reductive Amination Pathways

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the case of this compound, the precursor is 1-(3-methylphenyl)propan-2-one. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine product.

Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reagents are favored for their selectivity in reducing the imine intermediate in the presence of the starting ketone. The reaction is versatile and can be performed as a one-pot synthesis, which is efficient and avoids the isolation of the often-unstable imine intermediate.

Grignard and Organometallic Approaches

Other Established Chemical Synthesis Protocols

Beyond general reductive amination, specific named reactions can be employed. The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, using formic acid or its derivatives like ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. This reaction typically requires elevated temperatures to proceed. The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. This one-pot reaction is a well-established, albeit sometimes harsh, method for the production of amines.

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality influences biological activity. Biocatalysis, especially the use of transaminases, has emerged as a powerful and environmentally benign approach for achieving high enantioselectivity.

Asymmetric Catalysis in Arylpropan-2-amine Formation

Asymmetric catalysis provides a powerful means to directly synthesize enantiomerically enriched amines, avoiding the need for resolving a racemic mixture and thus improving atom economy. wikipedia.org Several catalytic strategies are applicable to the formation of chiral arylpropan-2-amines.

Organocatalysis : Chiral organocatalysts, such as BINOL-derived phosphoric acids or disulfonimides, can activate imines for enantioselective additions. For example, the Hosomi-Sakurai reaction, involving the addition of allyltrimethylsilane (B147118) to an imine, can be catalyzed by a chiral disulfonimide to produce homoallylic amines with high enantioselectivity. beilstein-journals.org

Transition-Metal Catalysis : Chiral transition-metal complexes are widely used. One approach involves the asymmetric reduction of prochiral enamines or imines. Another advanced strategy is the use of chiral sulfinamide-based ligands in conjunction with transition metals. yale.edu

Biocatalysis : Enzymes, particularly imine reductases (IREDs) and transaminases, are increasingly used for the asymmetric synthesis of amines. researchgate.net IREDs can catalyze the dynamic kinetic resolution of aldehydes via reductive amination, yielding chiral β-arylpropylamines with excellent conversion rates and enantioselectivities, often exceeding 90-99% ee. researchgate.net Transaminases offer a direct route from prochiral ketones to chiral amines. rsc.org

Chiral Phase-Transfer Catalysis : Newly developed chiral phase-transfer catalysts based on cinchona alkaloids can mediate the asymmetric umpolung (reactivity reversal) of imines. nih.gov These catalysts facilitate the deprotonation of an imine to form a nucleophilic 2-azaallyl anion, which can then react with electrophiles in a highly enantioselective manner. nih.gov

Chiral Resolution Techniques for Enantiopure this compound

When this compound is synthesized as a racemic mixture, chiral resolution is necessary to isolate the individual enantiomers. wikipedia.org This is a critical process for producing optically active compounds. wikipedia.org

Common methods for resolving chiral amines include:

Diastereomeric Salt Crystallization : This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Enzymatic Kinetic Resolution : This technique uses an enzyme, often a lipase (B570770), that selectively reacts with one enantiomer of the racemic mixture. google.com For example, a lipase can catalyze the acylation of one amine enantiomer, converting it into an amide. The unreacted amine enantiomer and the newly formed amide can then be separated by standard methods like chromatography. Lipases from Candida antarctica are commonly used for this purpose. google.com

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com Cellulose-based CSPs are often effective for resolving chiral amines and their derivatives. This method is also used to monitor the progress and determine the enantiomeric excess of enzymatic resolutions. mdpi.com

Table 2: Comparison of Chiral Resolution Techniques for Amines

Technique Principle Advantages Disadvantages Source(s)
Diastereomeric Salt Crystallization Formation and separation of diastereomeric salts. Scalable, well-established. Laborious, relies on unpredictable solubility differences. wikipedia.org
Enzymatic Kinetic Resolution Enantioselective enzymatic transformation. High selectivity, mild conditions. Maximum theoretical yield is 50% for one enantiomer without a racemization step. google.comrsc.org

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small quantities. | Can be expensive for large-scale separation. | mdpi.com |

Derivatization and Analog Synthesis from this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of various derivatives and analogs. The primary amine group is a key functional handle for chemical modification.

A straightforward derivatization is N-alkylation. For instance, the reaction of this compound with a methylating agent yields its N-methylated analog, Methyl[1-(3-methylphenyl)propan-2-yl]amine. nih.gov Other modifications include acylation to form amides, such as N-butyramide or N-trifluoroacetyl derivatives, which are often synthesized for analytical purposes like chiral gas chromatography. google.com

More complex analogs can be synthesized by incorporating the arylpropan-2-amine backbone into larger, more rigid structures. For example, synthetic strategies leading to tetrahydroisoquinoline ring systems, which are important pharmacophores, can utilize phenylethylamine precursors. nih.gov The synthesis of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines demonstrates how the core structure can be embedded within a polycyclic framework to develop new chemical entities with specific biological targets. nih.gov

Role of this compound as a Synthetic Intermediate and Building Block

This compound and its chiral variants are valuable synthetic intermediates or building blocks in the production of fine chemicals, agrochemicals, and pharmaceuticals. yale.eduasischem.com The presence of a chiral center and a reactive amine group makes this compound a key component for constructing more complex molecules. researchgate.net

Chiral amines are fundamental to medicinal chemistry, with a high percentage of drug candidates containing such moieties. yale.edu The β-aryl propanamine structural motif, in particular, is found in numerous bioactive molecules. researchgate.net Therefore, enantiopure forms of this compound are sought-after starting materials for target-oriented synthesis. Its role as a building block is exemplified by its use in the synthesis of derivatives like 3-Methylmethamphetamine, where it serves as the direct precursor. nih.gov Furthermore, the principles of using related amine structures in multi-step, one-pot processes to create complex heterocycles, such as 1,4-benzoxazinone derivatives, highlight the potential utility of this scaffold in combinatorial chemistry and drug discovery. researchgate.net

Advanced Analytical and Structural Characterization

Spectroscopic Analysis of 1-(3-Methylphenyl)propan-2-amine

Spectroscopic techniques are indispensable for probing the molecular structure of this compound, providing detailed information about its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. docbrown.info The aromatic protons on the 3-methylphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the methyl group attached to the aromatic ring, the methyl group on the propane (B168953) chain, the methylene (B1212753) (-CH2-) group, and the methine (-CH-) group each produce characteristic signals with specific chemical shifts and splitting patterns, dictated by their neighboring protons. docbrown.infodocbrown.info The amine (NH2) protons also give rise to a signal, the position of which can be influenced by the solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are observed for each unique carbon atom. docbrown.infospectrabase.com This includes separate signals for the two non-equivalent aromatic carbons of the methylphenyl group, the methyl carbon attached to the ring, the carbons of the propane side chain (methyl, methylene, and methine), and the carbon attached to the amine group. docbrown.infospectrabase.com The chemical shifts of these carbons are indicative of their electronic environment, confirming the connectivity of the molecule. docbrown.info

Interactive Data Table: Predicted NMR Data for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH~7.0-7.2~125-138
Ar-CH₃~2.3~21
-CH₂-~2.5-2.7~45
-CH(NH₂)~3.0-3.2~50
-CH(CH ₃)~1.1~23
-NH₂Variable-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound reveals its molecular ion peak ([M]⁺), which corresponds to its molecular weight of 149.23 g/mol . nih.gov

Upon ionization, the molecule undergoes characteristic fragmentation. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would result in the formation of a stable iminium ion. Another significant fragmentation would be the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related resonance-stabilized cation. The analysis of these fragment ions provides confirmatory evidence for the structure of the molecule. libretexts.orgdocbrown.info

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity Significance
149[C₁₀H₁₅N]⁺Molecular Ion
134[M - CH₃]⁺Loss of a methyl group
91[C₇H₇]⁺Tropylium ion (from benzylic cleavage)
44[C₂H₆N]⁺Alpha-cleavage fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pub The IR spectrum of this compound exhibits several characteristic absorption bands.

The presence of the primary amine (-NH₂) group is confirmed by the appearance of two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic side chain are observed around 2850-3100 cm⁻¹. libretexts.org The C-N stretching vibration of the aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region. The presence of these specific absorption bands collectively supports the structure of this compound. pressbooks.publibretexts.orgspectroscopyonline.com

Interactive Data Table: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3500 (two bands)N-H StretchPrimary Amine
2850-3100C-H StretchAromatic and Aliphatic
1450-1600C=C StretchAromatic Ring
1020-1250C-N StretchAliphatic Amine

Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantitative analysis and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical compounds and other organic molecules. nih.gov For this compound, a reversed-phase HPLC method can be developed using a suitable C18 column. The compound is dissolved in an appropriate solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (mobile phase composition, flow rate, and temperature). By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately quantified. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis and Chiral Purity

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile compounds. researchgate.net this compound can be analyzed by GC, often after derivatization to increase its volatility and improve peak shape. google.com A GC analysis can effectively separate the target compound from any volatile impurities or starting materials.

Furthermore, because this compound is a chiral molecule (it exists as two non-superimposable mirror images called enantiomers), chiral GC is a critical technique for determining its enantiomeric purity. nih.gov This is achieved by using a chiral stationary phase in the GC column that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of each one. This is of particular importance in pharmaceutical applications where one enantiomer may have different biological activity than the other. nih.gov

X-ray Crystallography for Solid-State Structure Determination (If applicable to its derivatives or related compounds)

Research on D-amphetamine sulfate (B86663) has revealed a complex solid-state behavior, including a temperature-dependent phase transition. psu.edursc.org The key findings from these X-ray crystallographic studies include:

Crystal System: The crystal structure of D-amphetamine sulfate belongs to the monoclinic system in both its room-temperature and high-temperature phases. psu.edu

Phase Transition: The compound undergoes a first-order phase transition at approximately 325 K. rsc.org At room temperature, it exists in phase II, which transforms into the high-temperature phase I. This transition results in a doubling of the unit cell along the c-axis upon cooling. psu.edu

Space Groups: The high-temperature phase I is described by the space group C2, while the room-temperature phase II is described by the monoclinic space group P21. psu.edu

Structural Arrangement: The chemical unit consists of two protonated D-amphetamine molecules and one sulfate anion. The transformation from phase I to phase II is driven by the ordering of the SO₄²⁻ groups, which facilitates a T-shaped interaction between the D-amphetamine molecules. psu.edursc.org

These detailed structural data are fundamental for understanding the physical properties of the bulk material and for computational modeling studies.

Table 2: Crystallographic Data for D-Amphetamine Sulfate (Phase II, Room Temperature) Data extracted from published crystallographic studies on a closely related amphetamine analog.

ParameterValueSource(s)
Compound D-amphetamine sulfate [(C₉H₁₄N)₂SO₄] psu.edu
Crystal System Monoclinic psu.edu
Space Group P2₁ psu.edursc.org
Unit Cell Parameters a = 21.033(4) Åb = 8.358(2) Åc = 12.164(2) Åβ = 104.99(3)° psu.edu
Volume 2067.8(7) ų psu.edu
Z (Formula units/cell) 4 psu.edu
Key Structural Feature Ordering of sulfate groups allows for T-shape interaction between D-amphetamine molecules. rsc.org

Computational Chemistry and In Silico Structural Predictions

Computational chemistry and in silico modeling provide powerful predictive tools for understanding the structural, electronic, and interactive properties of molecules like this compound, often complementing experimental data or providing insights where such data is unavailable. slideshare.net These methods range from quantum mechanical calculations to molecular dynamics simulations.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. tandfonline.com By applying DFT calculations, often with a basis set like B3LYP/6-311++G(d,p), researchers can predict optimized molecular geometry, bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding molecular reactivity. tandfonline.com

In Silico Structural Prediction methods, such as homology modeling or ab initio modeling, are used to generate three-dimensional protein structures when experimental structures from X-ray crystallography or NMR are not available. nih.gov These predicted structures can then be used for further computational analysis, such as molecular docking.

Molecular Dynamics (MD) Simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. nih.govacs.org A notable example is the study of methamphetamine's interaction with the trace amine-associated receptor 1 (TAAR1). Cryo-electron microscopy structures, refined with MD simulations, revealed the precise binding mechanism. nih.gov These simulations identified key interactions stabilizing the ligand within the receptor's binding pocket:

Hydrogen Bonds: Formed between the amine group of the ligand and specific receptor residues (e.g., D103, S107). nih.gov

π–π Stacking: Aromatic interactions between the phenyl ring of the ligand and aromatic residues of the receptor (e.g., F186, W264, F267, F268). nih.gov

Hydrophobic Interactions: Contributions from nonpolar residues (e.g., I104, V184, I290) that stabilize the ligand. nih.gov

Such in silico studies are instrumental in structure-based drug design and in elucidating the molecular mechanisms of action for psychoactive compounds. nih.gov

Table 3: Overview of Computational Methods in the Study of Amphetamine Analogs

Method/ToolApplicationExample/RelevanceSource(s)
Density Functional Theory (DFT) Calculation of electronic structure, optimized geometry, vibrational frequencies, and molecular orbitals.Used to analyze the structure and properties of related propanone compounds. tandfonline.com
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Used to screen potential stabilizers of protein dimers by predicting binding free energy. acs.org
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time to analyze dynamic behavior and interactions.Elucidated the binding mechanism of methamphetamine to the TAAR1 receptor, identifying key interacting residues. nih.gov
Homology Modeling Predicts the 3D structure of a protein based on its amino acid sequence and an experimental template structure.Used to create protein models (e.g., with SWISS-MODEL) when experimental structures are unavailable. nih.gov

Pharmacological Research: Molecular Mechanisms and Interactions in Vitro and Theoretical Studies

Interactions with Monoamine Transporters

Research into 1-(3-methylphenyl)propan-2-amine has established it as a potent and active releaser of the monoamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Its primary mechanism of action involves interacting with the respective transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—to induce reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft. wikipedia.org This action increases the extracellular concentration of these signaling molecules. The potency of this compound as a releasing agent varies across the different monoamine systems.

Dopamine Transporter (DAT) Affinity and Activity

In vitro studies have demonstrated that this compound is a potent dopamine releasing agent. drugsforum.info Functional assays measuring the half-maximal effective concentration (EC₅₀) required to induce dopamine release from synaptosomes show a high degree of potency.

Serotonin Transporter (SERT) Affinity and Activity

While active at the serotonin transporter, this compound displays a comparatively lower potency for inducing serotonin release than for dopamine or norepinephrine. drugsforum.info This differential activity across the monoamine transporters is a defining characteristic of its molecular interactions.

The following table summarizes the in vitro potency of this compound as a monoamine releaser, as determined by its EC₅₀ values.

Monoamine TransporterEC₅₀ (nM) for Release
Dopamine (DAT)18.3 ± 1.4
Norepinephrine (NET)33.3 ± 1.3
Serotonin (SERT)218 ± 22
Data sourced from Wee S, et al. (2005) as cited by DrugsForum.info. drugsforum.info

Mechanisms of Monoamine Release and Reuptake Inhibition

Receptor Binding Profiles and Ligand Interactions (In Vitro Assays)

While the primary focus of research on this compound has been on its interactions with monoamine transporters, understanding its affinity for various postsynaptic receptors is also important for a complete pharmacological characterization.

Adrenergic Receptor Subtype Interactions (e.g., α1A, α2A)

Specific in vitro binding affinity data (Ki values) for this compound at the α1A and α2A adrenergic receptor subtypes were not available in the reviewed scientific literature. Comprehensive screening against a wider array of receptors would be necessary to fully elucidate its receptor binding profile.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Direct, quantitative binding affinity and functional activity data for this compound at specific serotonin (5-HT) receptor subtypes are not extensively documented in publicly available literature. However, its interactions can be inferred from comprehensive structure-activity relationship (SAR) studies on related substituted amphetamines and phenethylamines.

Generally, the affinity of amphetamine derivatives for serotonin receptors is heavily influenced by the substitution pattern on the aromatic ring. For instance, compounds like 2,5-dimethoxy-4-ethylamphetamine (DOET) exhibit high affinity for the 5-HT2A receptor (Ki = 12 nM) and moderate affinity for the 5-HT2C receptor (Ki = 108 nM), with very low affinity for the 5-HT1A receptor (Ki = 9,727 nM) wikipedia.org. In contrast, a compound like 3,4,5-trimethoxyamphetamine (TMA) is a low-potency partial agonist at the 5-HT2A receptor and is reported to be inactive at 5-HT1A and 5-HT2C receptors at concentrations up to 10,000 nM wikipedia.org.

The position of the methyl group on the phenyl ring is a critical determinant of serotonergic activity. Studies on cathinone (B1664624) analogues, which share structural similarities with amphetamines, indicate that para-substitution (at the 4-position) tends to enhance serotonergic properties, whereas meta-substitution (at the 3-position) favors more potent activity at dopamine and norepinephrine transporters. This suggests that this compound is likely less active at serotonin receptors compared to its isomer, 1-(4-methylphenyl)propan-2-amine.

The 5-HT2A receptor is the primary target for classic psychedelic drugs, while the 5-HT2C receptor is involved in regulating mood, anxiety, and the release of dopamine and norepinephrine nih.govnih.govwikipedia.org. The 5-HT1A receptor's activation is associated with anxiolytic and antidepressant effects nih.gov. Given the SAR principles, the interaction of this compound with these receptors is predicted to be modest, secondary to its primary effects on monoamine transporters.

Table 1: Serotonin Receptor Affinities of Related Amphetamine Analogues Note: Direct data for this compound is not available. This table presents data from related compounds to provide context.

Compound5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)Reference
DOET9,72712108 wikipedia.org
2,4,5-TMA (TMA-2)46,4001,300 - 1,650Much lower than 5-HT2A wikipedia.org
3,4,5-TMA>10,000>12,000>10,000 wikipedia.org

Other Neurotransmitter System Modulations (e.g., Ion Channels if relevant from results)

Beyond direct receptor binding, amphetamines can modulate other neurotransmitter systems, including ion channels. Research on the parent compound, amphetamine, shows that it can induce depolarizing currents through the dopamine transporter (DAT). This depolarization is sufficient to activate voltage-gated Ca2+ channels (CaV), specifically L-type channels, leading to calcium influx nih.gov. This represents an additional mechanism of action for amphetamines that is independent of direct channel binding but is a consequence of their interaction with monoamine transporters nih.gov.

Furthermore, studies in the nematode C. elegans have identified a novel mechanism where amphetamine potentiates an amine-gated chloride channel, LGC-55 nih.gov. This action enhances the effect of endogenous amines on the channel, leading to hyperpolarization and neuronal inhibition nih.gov. While the existence of a direct human homologue is investigated, this finding points to the potential for amphetamines to interact with ligand-gated ion channels.

Research on methamphetamine has also indicated that it can increase the protein expression of certain potassium channels, such as Kv2.1, in cultured hippocampal neurons, an effect linked to neurotoxicity mdpi.com. Activators of other potassium channels (KCNQ2/3) have been shown to reduce the neurochemical and behavioral effects of d-amphetamine, suggesting these channels play a role in modulating the impact of psychostimulants mdpi.com. Specific data for this compound on these ion channels is not currently available.

Enzyme Interactions and Modulation (Beyond Metabolism)

Amphetamine and its derivatives are known to interact with enzymes beyond those involved in their metabolism. A significant interaction for this class of compounds is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters wikipedia.org.

The presence of a methyl group on the alpha-carbon of the phenethylamine (B48288) side chain (which defines it as an amphetamine) is critical for this activity. It transforms the molecule from a selective MAO substrate into a selective MAO-A inhibitor nih.gov. Many amphetamine derivatives are potent and selective inhibitors of MAO-A, the isoform that preferentially metabolizes serotonin and norepinephrine nih.gov. This inhibition is a non-metabolic, pharmacological action that can significantly increase the synaptic concentrations of these neurotransmitters, complementing the effects of transporter inhibition and release.

Structure-activity relationship studies show that substituents on the aromatic ring can modulate this inhibitory potency. Electron-donating groups at the para-position tend to increase MAO-A inhibitory activity mrtoasted.com. While specific IC50 values for this compound are not readily found, its structural features—being an amphetamine derivative—suggest a potential for MAO-A inhibition. However, it is noteworthy that some heavily substituted analogues, such as 3,4,5-trimethoxyamphetamine (TMA), are reportedly inactive as MAO inhibitors wikipedia.org. Therefore, the precise MAO inhibitory profile of this compound requires direct empirical evaluation.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The specific placement of the methyl group on the phenyl ring and the core amphetamine structure are key to the pharmacological profile of this compound.

The position of a substituent on the phenyl ring of an amphetamine or cathinone profoundly affects its selectivity for the different monoamine transporters. As a general principle, substitution at the para (4) position tends to increase activity at the serotonin transporter (SERT), leading to a more MDMA-like, serotonergic profile. In contrast, substitution at the meta (3) position, as seen in this compound, generally results in greater potency and selectivity for the dopamine (DAT) and norepinephrine (NE) transporters over SERT. This suggests that this compound likely functions as a potent catecholamine-releasing agent with weaker effects on the serotonin system.

This principle is further supported by MAO inhibition studies, where para-substituents that are electron-donating increase inhibitory activity mrtoasted.com. The methyl group is weakly electron-donating, but its placement at the meta-position may have a different impact on enzyme binding compared to the para-position.

The defining feature of the amphetamine class is the α-methyl group on the propyl-amine side chain. This single modification is responsible for a significant shift in pharmacology compared to the corresponding phenethylamine. It provides steric hindrance that protects the amine from rapid degradation by MAO, transforming it from a substrate into an inhibitor of the enzyme nih.gov. This greatly increases the bioavailability and duration of action.

Modifications to the terminal amine (N-alkylation) also alter activity. For instance, N-methylation of amphetamine to produce methamphetamine generally increases its potency as a central nervous system stimulant. Further elongation of the N-alkyl chain tends to decrease DAT activity and abuse-related effects while augmenting relative potency at SERT.

Like most amphetamines, this compound is a chiral compound and exists as two distinct stereoisomers, (R)- and (S)-1-(3-methylphenyl)propan-2-amine. While direct comparative binding data for the enantiomers of this specific compound are not available, extensive research on methamphetamine and MDMA establishes that stereochemistry is a critical factor in their pharmacology nih.govnih.gov.

For methamphetamine, the (S)-(+)-enantiomer is a significantly more potent central nervous system stimulant than the (R)-(-)-enantiomer wikipedia.org. This difference arises from stereoselective interactions with monoamine transporters and receptors. Similarly, the disposition and metabolism of these compounds are stereoselective. For MDMA, the (S)-enantiomer has a shorter plasma half-life than the (R)-enantiomer, indicating stereoselective metabolism nih.gov. For methamphetamine, the main enzyme involved in its metabolism, CYP2D6, shows a preference for the S-enantiomer [].

It is highly probable that the biological activities of this compound are also stereoselective. Based on the profile of the parent compound, the (S)-enantiomer is expected to be the more pharmacologically active isomer with respect to psychostimulant effects mediated by catecholamine release. However, without empirical data from binding or functional assays on the individual enantiomers, this remains an extrapolation based on established SAR principles.

Computational and Molecular Modeling for Ligand-Target Interactions

Computational and molecular modeling studies provide valuable insights into the interactions between this compound, also known as 3-methylamphetamine (3-MA), and its biological targets at the molecular level. These in silico approaches, including molecular docking and structure-activity relationship (SAR) analyses, help to elucidate the binding modes and affinities of this compound with monoamine transporters, which are key to understanding its pharmacological profile.

Research in this area has leveraged computational techniques to compare the interaction of 3-methylamphetamine with that of other substituted amphetamines and cathinones. acs.org These studies are crucial for explaining the nuances in the mechanism of action, such as whether a compound acts as a substrate (releaser) or a blocker (inhibitor) of transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). acs.orgmdpi.com The positioning of substituents on the phenyl ring, such as the methyl group in the meta-position of this compound, significantly influences its interaction with these transporters. acs.org

A doctoral thesis presented an in silico analysis of various compounds, including 3-methylamphetamine, with the human dopamine transporter (hDAT). yok.gov.tr This research utilized molecular docking simulations to predict the binding affinity and conformation of these ligands within the transporter's binding site. The study generated 3D structural models of hDAT in complex with substrates and inhibitors to understand the differences in their binding kinetics. yok.gov.tr

The docking scores, representing the predicted binding affinity, for 3-methylamphetamine at different potential binding sites within the dopamine transporter were calculated. yok.gov.tr These computational predictions are instrumental in the rational design of novel compounds with specific activities at monoamine transporters. yok.gov.trresearchgate.net

Table 1: Predicted Binding Affinity of this compound with the Human Dopamine Transporter (hDAT)

Compound NameDocking Score (kcal/mol) - Site 1Docking Score (kcal/mol) - Site 2Docking Score (kcal/mol) - Site 3
This compound-5.41-5.56-6.61
Data sourced from an in silico modeling study of the dopamine transporter. yok.gov.tr

Structure-activity relationship studies have further contextualized the role of the methyl group's position on the phenyl ring. For instance, the presence of a methyl group at the para-position in related compounds has been shown to increase the serotonergic profile. acs.org In contrast, meta-substituted cathinone analogs have demonstrated a higher affinity for the dopamine transporter compared to their para-substituted counterparts, which translates to greater psychostimulant effects in vivo. acs.org While this compound is an amphetamine derivative rather than a cathinone, these findings on related structures offer valuable insights into the likely influence of its 3-methyl substitution.

The broader field of computational analysis of substituted amphetamines has also shed light on their interactions with other targets, such as monoamine oxidase (MAO). Molecular modeling studies on (S)-4-alkylthioamphetamine derivatives, for example, have revealed specific binding modes within the active sites of human and rat MAO-A, helping to explain their inhibitory potencies. nih.gov Although not directly focused on this compound, these studies underscore the power of computational methods in dissecting ligand-target interactions for this class of compounds. nih.gov

Metabolic Pathway Elucidation in Vitro Systems

Identification of Enzymatic Transformations of 1-(3-Methylphenyl)propan-2-amine

The initial steps in the metabolism of this compound involve oxidative processes catalyzed by various enzyme systems found in cellular preparations like liver microsomes.

Cytochrome P450 (CYP) Mediated Metabolism

In vitro studies utilizing human liver microsomes have established that the metabolism of amphetamine-like compounds is significantly influenced by the cytochrome P450 system. nih.gov For analogous compounds such as methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), CYP2D6 has been identified as a primary enzyme responsible for key metabolic transformations. psu.edunih.gov These transformations include aromatic hydroxylation and N-dealkylation. psu.edu

Given the structural similarity, it is highly probable that CYP2D6 plays a crucial role in the metabolism of this compound. The primary oxidative pathways are expected to be:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic route for amphetamines. nih.gov For this compound, this would likely result in the formation of hydroxylated derivatives.

N-Dealkylation: While this compound is a primary amine and thus not subject to N-demethylation itself, this pathway is relevant for its N-methylated analogs. For instance, the related compound mephentermine (B94010) undergoes N-demethylation in vitro. nih.govoup.com

Studies on methamphetamine have shown that both 4-hydroxylation and N-demethylation are catalyzed by CYP2D6. psu.edu The presence of a methyl group at the 3-position of the phenyl ring in this compound may influence the regioselectivity of hydroxylation.

Characterization of In Vitro Metabolites

The enzymatic transformations of this compound result in a variety of metabolites with distinct chemical structures.

Hydroxylation Products

Based on the metabolism of similar amphetamines, the primary hydroxylation products of this compound are expected to be phenolic metabolites. Aromatic hydroxylation is a well-established metabolic pathway for amphetamine, leading to the formation of p-hydroxyamphetamine. nih.gov For this compound, hydroxylation could potentially occur at various positions on the aromatic ring, influenced by the existing methyl group. The most likely hydroxylation product would be a hydroxyl group added to the phenyl ring, forming a hydroxy-3-methylamphetamine isomer. For instance, in vivo studies on MDMA in rats have identified multiple hydroxylated metabolites. nih.gov

N-Demethylation Products (If applicable for N-methylated analogs)

This subsection is not directly applicable to this compound as it is a primary amine. However, for its N-methylated counterpart, N-methyl-1-(3-methylphenyl)propan-2-amine, N-demethylation would be a significant metabolic pathway, yielding this compound as a metabolite. This is supported by in vitro studies on mephentermine, which is N-demethylated to phentermine. oup.com

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in cellular systems

Following the initial oxidative metabolism, the resulting hydroxylated metabolites of this compound are expected to undergo phase II conjugation reactions in cellular systems like hepatocytes. nih.gov These pathways involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl groups of the metabolites.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on the metabolites of MDMA have shown that hydroxylated metabolites are conjugated with glucuronic acid. nih.govnih.gov For example, 4-hydroxy-3-methoxymethamphetamine, a major metabolite of MDMA, undergoes glucuronidation. nih.gov It is therefore anticipated that hydroxylated metabolites of this compound would also be substrates for UGT enzymes, forming glucuronide conjugates.

Sulfation: This pathway is mediated by sulfotransferases (SULTs). The hydroxylated metabolites of amphetamines are also known to be substrates for sulfation. nih.gov For instance, the main phase I metabolites of MDMA undergo sulfation. nih.gov Therefore, it is highly likely that hydroxy-3-methylamphetamine would be conjugated with sulfate to form a sulfate ester.

These conjugation reactions significantly increase the polarity of the metabolites, facilitating their removal from the body.

In Vitro Metabolic Stability Studies (e.g., with Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery and toxicology to determine the rate at which a compound is metabolized by liver enzymes. springernature.comwuxiapptec.com These assays typically measure the disappearance of the parent compound over time when incubated with either liver microsomes or intact hepatocytes. researchgate.net

Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. springernature.comresearchgate.net Microsomal stability assays are effective for assessing a compound's susceptibility to oxidative metabolism. For amphetamine-like structures, key metabolic pathways mediated by CYP450 enzymes include N-dealkylation and hydroxylation. nii.ac.jpnih.gov For this compound, this would likely involve N-demethylation to form this compound and hydroxylation at the aromatic ring or the propyl side chain.

Hepatocytes : As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and transport proteins. nih.goviisj.in Stability studies in hepatocytes provide a more complete picture of metabolic clearance, encompassing both oxidative metabolism and subsequent conjugation reactions. iisj.in Cryopreserved hepatocytes are often used as they retain enzymatic activities comparable to fresh cells and offer greater convenience. iisj.in

Without specific experimental data for this compound, it is not possible to provide actual values for its metabolic half-life (t½) or intrinsic clearance (CLint). However, based on studies of other substituted methamphetamines, it is expected to be a substrate for CYP2D6, a key enzyme in the metabolism of many amphetamine-type compounds. nii.ac.jpnih.gov The table below is an illustrative example of how such data would be presented if it were available.

Illustrative Data Table: In Vitro Metabolic Stability of this compound (Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available in published literature.)

Test SystemSpeciesParameterValueInterpretation
Liver MicrosomesHumanIn Vitro Half-Life (t½, min)Data Not Available-
Liver MicrosomesHumanIntrinsic Clearance (CLint, µL/min/mg)Data Not Available-
HepatocytesHumanIn Vitro Half-Life (t½, min)Data Not Available-
HepatocytesHumanIntrinsic Clearance (CLint, µL/min/10⁶ cells)Data Not Available-
Liver MicrosomesRatIn Vitro Half-Life (t½, min)Data Not Available-
Liver MicrosomesRatIntrinsic Clearance (CLint, µL/min/mg)Data Not Available-

Comparative In Vitro Metabolism Across Different Biological Systems

Comparing the metabolism of a compound across different species is a critical step in preclinical assessment, helping to determine the most appropriate animal model for predicting human pharmacokinetics and toxicology. iisj.in Significant inter-species differences can exist in the expression and activity of metabolic enzymes, particularly CYP450 isoforms.

For instance, research on mephedrone (B570743) (4-methylmethcathinone), a compound with some structural similarity to 3-methylamphetamine, has shown that while the same metabolic pathways are generally present in both rat and human hepatocytes, the rate of metabolism can differ significantly. iisj.in In one study, the metabolic rate was considerably higher in rat hepatocytes than in human hepatocytes, and some metabolites identified in rat cells were not detected in human cell incubations. iisj.in

Similarly, studies on methamphetamine and its 4-substituted analogs have highlighted the dominant role of CYP2D6 in their metabolism in human liver microsomes. nii.ac.jptandfonline.com While rats also possess CYP2D enzymes, the specific isoforms and their substrate specificities can differ from humans, potentially leading to different metabolite profiles or clearance rates. For this compound, it would be expected that its metabolism would primarily involve N-demethylation and aromatic hydroxylation, but the relative contribution of each pathway could vary between species.

A comparative study would elucidate whether animal models like the rat would be suitable for predicting human metabolism. Such a study would incubate this compound with hepatocytes or liver microsomes from humans, rats, mice, and other relevant preclinical species. The resulting metabolite profiles would then be compared.

Illustrative Data Table: Comparative In Vitro Metabolite Profile of this compound (Note: The following data are hypothetical and for illustrative purposes only, as specific experimental findings for this compound are not available in published literature.)

MetaboliteMetabolic PathwayHuman HepatocytesRat HepatocytesMouse Microsomes
This compoundN-DemethylationPredictedPredictedPredicted
1-(3-methyl-X-hydroxyphenyl)propan-2-amineAromatic HydroxylationPredictedPredictedPredicted
1-(3-methylphenyl)-1-hydroxypropan-2-amineβ-HydroxylationPredictedPredictedPredicted
Hydroxytolyl-mephedroneN/ANot ApplicableNot ApplicableNot Applicable
Nor-mephedroneN/ANot ApplicableNot ApplicableNot Applicable

Research Applications and Broader Academic Utility

Application as a Research Tool in Neurochemical Studies

1-(3-methylphenyl)propan-2-amine serves as a valuable tool in neurochemical research due to its action as a monoamine releaser. Research indicates that it facilitates the release of the neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org This property allows scientists to investigate the roles of these monoamine systems in various physiological and behavioral processes.

One of the key characteristics of 3-methylamphetamine in a research context is its relatively balanced effect on all three major monoamines, distinguishing it from other amphetamine analogues that may show more selectivity for dopamine and norepinephrine. wikipedia.org This balanced profile enables researchers to study the integrated effects of widespread monoamine release, providing insights into the complex interplay between these neurotransmitter systems.

Development as a Lead Compound or Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, the structure of this compound holds potential as a lead compound or an intermediate for the development of novel therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The amphetamine scaffold, to which 3-methylamphetamine belongs, is a common starting point for the synthesis of new molecules with a range of potential applications.

While specific research detailing the use of this compound as a direct lead compound is not extensively documented, the broader class of N-alkyl(1-methyl-2-phenylethyl)amine derivatives is being explored for the development of treatments for conditions such as methamphetamine use disorder. nih.gov The structural motifs present in 3-methylamphetamine are relevant to the design of compounds that can modulate monoamine transporters, which are key targets in the development of medications for various neurological and psychiatric disorders. nih.gov

Comparative Pharmacological Studies with Related Psychoactive Substances in Research Settings

Comparative pharmacological studies are essential for understanding the nuanced differences between related psychoactive substances. While direct comparative human studies involving this compound are limited, its pharmacological profile can be contextualized by comparing it to more extensively studied amphetamines like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA).

Methamphetamine is primarily known for its potent release of dopamine and norepinephrine, which contributes to its strong stimulant effects. nih.gov In contrast, MDMA is a more potent releaser of serotonin, which is thought to underlie its characteristic empathogenic and entactogenic effects. nih.govfrontiersin.org this compound, with its more balanced monoamine-releasing properties, presents an intermediate profile. wikipedia.org In animal studies, it has been shown to be self-administered to a similar extent as 4-fluoroamphetamine, another amphetamine analogue. wikipedia.org

Comparative studies in humans have highlighted the distinct subjective and behavioral effects of methamphetamine and MDMA. For instance, while both drugs can produce positive subjective effects, methamphetamine has been shown to improve cognitive performance and disrupt sleep, whereas MDMA has been associated with increased ratings of "bad drug effect" and feelings of tiredness. nih.govnih.gov Such comparative data provides a framework for predicting the potential effects of less-studied compounds like 3-methylamphetamine. Metabolomics studies comparing the effects of different psychostimulants also offer insights into their distinct metabolic pathways and can help to understand their pharmacological actions. dntb.gov.uamdpi.com

Interactive Data Table: Comparative Monoamine Releasing Properties

Compound Primary Neurotransmitter(s) Released Reference
This compound Dopamine, Norepinephrine, Serotonin (balanced) wikipedia.org
Methamphetamine Dopamine, Norepinephrine nih.gov
MDMA Serotonin nih.govfrontiersin.org

Q & A

Q. Advanced Considerations

  • By-product analysis : GC-MS or LC-MS identifies intermediates (e.g., Schiff bases) that reduce yield. Adjusting stoichiometry (amine:ketone ≥ 2:1) suppresses these .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

What spectroscopic markers in NMR and IR are critical for confirming the structure of this compound?

Q. Basic Characterization

  • ¹H NMR :
    • Aromatic protons (6.8–7.2 ppm, multiplet, 4H) from the 3-methylphenyl group.
    • Amine protons (1.5–2.0 ppm, broad singlet, 2H) and methyl groups (2.3 ppm, singlet, CH3; 1.2 ppm, doublet, CH(CH3)) .
  • IR :
    • N-H stretch (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm the amine moiety .

Q. Advanced Analysis

  • ¹³C NMR : Distinguishes between isomeric by-products. For example, the quaternary carbon adjacent to the amine appears at ~45 ppm .
  • Mass spectrometry (HRMS) : Exact mass (149.24 g/mol) validates molecular formula (C10H15N) and rules out halogenated impurities .

How does the 3-methylphenyl substituent influence the compound’s interaction with neurotransmitter receptors compared to halogenated analogs?

Q. Basic Pharmacological Screening

  • Dopamine receptor binding : The methyl group enhances lipophilicity, increasing blood-brain barrier permeability compared to polar halogenated derivatives (e.g., 4-bromo analogs) .
  • Serotonin receptor affinity : Methyl substitution reduces steric hindrance, allowing tighter binding to 5-HT2A receptors than bulkier substituents (e.g., ethyl or methoxy groups) .

Q. Advanced Mechanistic Studies

  • Molecular docking simulations : Predict binding poses using X-ray crystallography data of related compounds (e.g., 1-(4-methoxyphenyl)propan-2-amine) to model interactions .
  • In vivo microdialysis : Measures extracellular dopamine levels in rodent models to quantify functional effects .

What chromatographic techniques resolve enantiomers of this compound, and how do their biological activities differ?

Q. Basic Chiral Separation

  • HPLC with chiral columns : Use cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) and a hexane/isopropanol mobile phase (90:10) for baseline resolution .
  • Circular dichroism (CD) : Confirms enantiomeric purity by comparing Cotton effects at 220–250 nm .

Q. Advanced Biological Implications

  • (R)-enantiomer : Shows 3-fold higher affinity for trace amine-associated receptor 1 (TAAR1) than the (S)-form in radioligand assays .
  • Metabolic stability : The (S)-enantiomer is preferentially metabolized by CYP2D6, necessitating enantioselective pharmacokinetic studies .

What regulatory constraints apply to this compound in academic research?

Q. Basic Compliance

  • Scheduling : Classified as a controlled substance under the UK Misuse of Drugs Act 1971 due to structural similarity to amphetamines .
  • Documentation : Maintain DEA/FDA licenses for synthesis, storage, and animal testing .

Q. Advanced Risk Mitigation

  • Impurity profiling : Quantify by-products (e.g., 1-(3,4-dimethylphenyl)propan-2-amine) to comply with <1% impurity thresholds per ICH guidelines .
  • Waste disposal : Use neutralization protocols (e.g., treatment with Fenton’s reagent) to degrade amine residues before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.